3-(Benzylamino)-4-nitrophenol
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Overview
Description
3-(Benzylamino)-4-nitrophenol is an organic compound that features a benzylamino group and a nitrophenol moiety
Preparation Methods
The synthesis of 3-(Benzylamino)-4-nitrophenol typically involves multi-step organic reactions. One common method includes the nitration of phenol to introduce the nitro group, followed by the introduction of the benzylamino group through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
3-(Benzylamino)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as halides.
Scientific Research Applications
3-(Benzylamino)-4-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding due to its functional groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, while the nitrophenol moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(Benzylamino)-4-nitrophenol include other nitrophenol derivatives and benzylamino compounds. For example:
4-Nitrophenol: Lacks the benzylamino group but shares the nitrophenol moiety.
Benzylamine: Contains the benzylamino group but lacks the nitrophenol moiety. The uniqueness of this compound lies in the combination of both functional groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Properties
CAS No. |
181361-96-6 |
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Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
3-(benzylamino)-4-nitrophenol |
InChI |
InChI=1S/C13H12N2O3/c16-11-6-7-13(15(17)18)12(8-11)14-9-10-4-2-1-3-5-10/h1-8,14,16H,9H2 |
InChI Key |
ZGWLDFMHVIZVIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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